Cas no 2168170-18-9 (3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole)
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole
- 2168170-18-9
- EN300-1916899
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- Inchi: 1S/C4H7BrN4/c1-9-4(7-6)2-3(5)8-9/h2,7H,6H2,1H3
- InChI Key: YOYPCVKGIGQUKT-UHFFFAOYSA-N
- SMILES: BrC1C=C(NN)N(C)N=1
Computed Properties
- Exact Mass: 189.98541g/mol
- Monoisotopic Mass: 189.98541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.9Ų
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916899-0.05g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-0.1g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-0.25g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-0.5g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-1.0g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 1g |
$2068.0 | 2023-06-01 | ||
| Enamine | EN300-1916899-2.5g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-5.0g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 5g |
$5995.0 | 2023-06-01 | ||
| Enamine | EN300-1916899-10.0g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 10g |
$8889.0 | 2023-06-01 | ||
| Enamine | EN300-1916899-1g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1916899-5g |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole |
2168170-18-9 | 5g |
$2650.0 | 2023-09-17 |
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole
Recent Advances in the Application of 3-Bromo-5-hydrazinyl-1-methyl-1H-pyrazole (CAS: 2168170-18-9) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole (CAS: 2168170-18-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo-hydrazinyl functionalization, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole derivatives as selective JAK2 inhibitors. The researchers utilized this scaffold to develop a series of compounds with improved pharmacokinetic properties, achieving nanomolar potency against JAK2 while maintaining selectivity over other kinases. Molecular docking studies revealed that the bromo-hydrazinyl moiety plays a crucial role in forming hydrogen bond interactions with the hinge region of the kinase domain.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the synthesis of novel antibacterial agents derived from 2168170-18-9. The hydrazinyl group served as an excellent handle for Schiff base formation, enabling the creation of compounds with broad-spectrum activity against drug-resistant Gram-positive pathogens. Particularly noteworthy was the compound's ability to disrupt bacterial cell wall biosynthesis, as confirmed through comprehensive mode-of-action studies.
The chemical versatility of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole has also been exploited in PROTAC (Proteolysis Targeting Chimera) development. A recent Nature Chemical Biology publication (2024) detailed its incorporation into heterobifunctional molecules targeting estrogen receptor degradation. The bromo group facilitated efficient click chemistry conjugation, while the hydrazinyl moiety provided a convenient site for linker attachment, demonstrating the compound's dual functionality in complex molecular architectures.
From a synthetic chemistry perspective, advances in the large-scale production of 2168170-18-9 have been reported in Organic Process Research & Development (2023). The new synthetic route features improved atom economy and reduced environmental impact, addressing previous challenges in the industrial-scale preparation of this valuable intermediate. Process optimization has achieved yields exceeding 85% with excellent purity profiles, making the compound more accessible for pharmaceutical applications.
Looking forward, the unique structural features of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole continue to inspire novel applications. Current research directions include its use in covalent inhibitor design (leveraging the bromo group for selective protein modification) and as a building block for DNA-encoded library synthesis. The compound's balanced physicochemical properties and synthetic tractability suggest it will remain an important tool in medicinal chemistry for years to come.
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